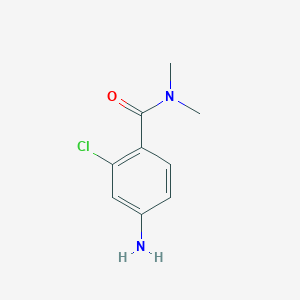

4-amino-2-chloro-N,N-dimethylbenzamide

Descripción general

Descripción

4-amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the following steps:

Starting Material: 2-nitro-3-methyl benzoic acid.

Reduction Reaction: The nitro group is reduced to an amino group.

Chlorination Reaction: Introduction of the chlorine atom at the 2-position.

Esterification Reaction: Conversion of the carboxylic acid group to an ester.

Ammonolysis Reaction: Formation of the amide group by reacting with dimethylamine.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but is optimized for higher yields and cost efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves the use of catalysts and specific reaction conditions to achieve a yield of over 80% .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

4-amino-2-chloro-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of pesticides and other agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-4-chloro-N,N-dimethylbenzamide

- 2-amino-5-chloro-N,3-dimethylbenzamide

- 4-amino-2-chloro-N,N-dimethylbenzamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Overview

4-Amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It features an amino group at the 4-position, a chlorine atom at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound is known for its reactivity, which is influenced by its functional groups. It can undergo several types of chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield different amine derivatives.

- Substitution: The chlorine atom can be replaced with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium methoxide for nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it has been studied for its potential as a biochemical probe to understand enzyme activities and for therapeutic applications targeting inflammatory pathways.

Antiviral Properties

Recent studies have explored the antiviral properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures have shown efficacy against viruses such as Ebola and Marburg. For example, certain aminobenzamide derivatives have been identified as potent inhibitors of viral entry, suggesting that this compound could exhibit similar antiviral activities .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Its structural analogs have demonstrated activity against various cancer cell lines by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies have shown that some related compounds can induce apoptosis in tumor cells and inhibit cell proliferation effectively .

Case Studies

- Ebola Virus Inhibition: A study highlighted the discovery of small molecule inhibitors based on benzamide structures that effectively blocked Ebola virus entry in Vero cells. Compounds with similar characteristics to this compound exhibited EC50 values below 10 µM, indicating strong antiviral activity .

- HDAC Inhibition: Research on related compounds has revealed that they can selectively inhibit HDAC3 with IC50 values in the nanomolar range, demonstrating significant potential for cancer therapy. These findings suggest that this compound might share similar inhibitory effects on HDACs, contributing to its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antiviral Activity | HDAC Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound | Potentially effective | Unknown | Anti-inflammatory potential |

| 4-Amino-3-chloro-N,N-dimethylbenzamide | Effective against Ebola | Moderate | Biochemical probe |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Limited | High | Antitumor activity |

Propiedades

IUPAC Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZVBNRQCDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449237 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-06-3 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.